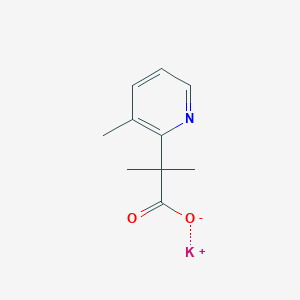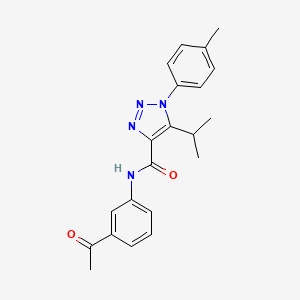![molecular formula C10H8N2O3 B2933655 Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate CAS No. 1190309-80-8](/img/structure/B2933655.png)
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These compounds contain a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate” includes a pyrrole ring and a pyrazine ring . The empirical formula is C14H16N2O3 and the molecular weight is 260.29 .Chemical Reactions Analysis
Pyrrolopyrazine derivatives, including “Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate”, have been isolated from various sources such as plants, microbes, soil, and marine life . They exhibit various biological activities due to their unique chemical structure .Wissenschaftliche Forschungsanwendungen
FGFR Inhibitors Development
This compound has been utilized in the design and synthesis of derivatives that act as potent inhibitors for Fibroblast Growth Factor Receptors (FGFR), which are important in various biological processes including angiogenesis and wound healing .
Anticancer Agents
Derivatives of this compound have been introduced as carbonic anhydrase IX inhibitors and anticancer agents, showing potential in cancer treatment strategies .
Migration and Invasion Assays
The compound has been evaluated for its effects on the migration and invasion abilities of cancer cells, which is crucial for understanding and inhibiting cancer metastasis .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, also known as 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-formyl-, methyl ester, is a nitrogen-containing heterocyclic compound . Similar compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that nitrogen-containing heterocyclic compounds play a key role in drug production . They are involved in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Similar compounds, such as pyrrolopyrazine derivatives, have been found to affect various biological pathways . For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Pharmacokinetics
For instance, in intravenous dosing, one such derivative showed high total clearance (CL tot =62.4 mL/min/kg), comparable to hepatic blood flow in rats, while in oral dosing, it resulted in low exposure of plasma concentration (C max =126 ng/mL and area under curve from 0 to 24 h (AUC) 0–24 =303 ng·h/mL) and low oral bioavailability (F =11%) .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been found to inhibit cell proliferation and induce apoptosis . For instance, compound 4h significantly reduced the migration and invasion abilities of 4T1 cells after treatment for 24 hours .
Eigenschaften
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-8-7(5-13)4-12-9(8)11-3-6/h2-5H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAZCXCALPGDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NC=C2C=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B2933576.png)
![5,6-dichloro-N-[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2933577.png)




![2-Chloro-N-[2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]acetamide](/img/structure/B2933585.png)
![3-allyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933586.png)
![4-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B2933587.png)



